Verdinexor

Vue d'ensemble

Description

Le Verdinexor est un composé nouveau, biodisponible par voie orale qui agit comme un inhibiteur sélectif de l'export nucléaireCe composé a montré un potentiel significatif dans le traitement de diverses maladies, y compris les cancers et les infections virales .

Mécanisme D'action

Target of Action

Verdinexor primarily targets the protein known as Chromosome Region Maintenance 1 (CRM1) , also referred to as Exportin 1 (XPO1) . CRM1/XPO1 is a nuclear export protein that plays a crucial role in the transport of specific proteins between the nucleus and the cytoplasm .

Mode of Action

This compound functions as a Selective Inhibitor of Nuclear Export (SINE) . It inhibits the nuclear export of approximately 220 cargoes . By blocking CRM1/XPO1, this compound prevents certain proteins from leaving the nucleus of cancer cells . This allows these proteins to control the growth and prevent the spread of cancerous cells .

Biochemical Pathways

The inhibition of nuclear export by this compound leads to the dampening of the NF-κB and IL-6 responses . This pleiotropic effect is linked to its global anti-inflammatory effects . The nuclear retention of key tumor suppressor proteins (TSP) and growth regulatory proteins (GRP) such as p53, p21, pRB, FOXO, and NF-κB is forced by XPO1 inhibition .

Pharmacokinetics

This compound, when administered orally, is well absorbed in dogs and achieves therapeutic levels with doses of 1 to 3 mg/kg . It is given orally twice per week, with at least 72 hours between doses .

Result of Action

The treatment with this compound results in a significant decrease in germinal center B cells, plasma cells, and plasmablasts in the bone marrow and the spleen . Furthermore, levels of pro-inflammatory cytokines, chemokines, and B cell survival factors are all significantly decreased . This demonstrates this compound’s efficacy in reducing the generation, survival, and function of auto-reactive immune cells without affecting normal cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is recommended that dogs be fed immediately before administering this compound, as this increases the amount of drug absorbed into the bloodstream . Furthermore, the drug’s efficacy can be affected by the presence of concurrent serious infections or diseases .

Analyse Biochimique

Biochemical Properties

Verdinexor inhibits the nuclear export function of Exportin-1 (XPO1 or CRM1) . It interacts with approximately 220 cargoes, leading to their retention in the nucleus . This pleiotropic effect leads to the dampening of the NF-κB and IL-6 responses, which are linked to its global anti-inflammatory effects .

Cellular Effects

This compound has shown to limit virus shedding, reduce pulmonary pro-inflammatory cytokine expression, and moderate leukocyte infiltration into the bronchoalveolar space in mice . It also reduces the replication level of the influenza virus . In cancer cells, it prevents tumor suppressing proteins from leaving the nucleus of cells, resulting in disruption of cancer cell survival and eventual cancer cell death .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the nuclear export of approximately 220 cargoes . This leads to the dampening of the NF-κB and IL-6 responses . It is likely that the inhibition of the NF-κB pathway and impaired IL-6 production underlie this compound’s efficacy .

Temporal Effects in Laboratory Settings

In a murine model of systemic lupus erythematosus, this compound treatment at 7.5 mg/kg weekly significantly decreased germinal center B cells, plasma cells, and plasmablasts in the bone marrow and the spleen four weeks after resumption of treatment .

Dosage Effects in Animal Models

In animal models, this compound has shown significant anti-influenza activity . A preliminary study determined that 20 mg/kg at day 1 and 3 was the most efficacious yet well-tolerated dosage .

Metabolic Pathways

This compound is involved in the nuclear export pathway, specifically inhibiting the function of Exportin-1 (XPO1 or CRM1) . This leads to the nuclear retention of approximately 220 cargoes .

Transport and Distribution

This compound is an orally available compound . It inhibits the nuclear export function of Exportin-1 (XPO1 or CRM1), leading to the nuclear retention of approximately 220 cargoes .

Subcellular Localization

This compound acts in the nucleus of the cell, where it inhibits the nuclear export function of Exportin-1 (XPO1 or CRM1) . This leads to the nuclear retention of approximately 220 cargoes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Verdinexor implique plusieurs étapes, commençant par la préparation d'intermédiaires clésLes conditions de réaction impliquent souvent l'utilisation de bases fortes et de solvants comme le diméthylformamide pour faciliter la formation du produit souhaité .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent la chromatographie liquide haute performance pour la purification. La production respecte également des normes réglementaires strictes pour garantir la sécurité et l'efficacité du composé .

Analyse Des Réactions Chimiques

Types de réactions : Le Verdinexor subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels sur la molécule de this compound, modifiant potentiellement son activité.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation d'atomes spécifiques au sein de la molécule.

Réactifs et conditions courants :

Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Les conditions impliquent souvent l'utilisation de solvants aprotiques polaires et de bases comme l'hydrure de sodium.

Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction peut donner des alcools ou des amines .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme outil pour étudier les mécanismes d'export nucléaire et le rôle de l'Exportine 1 dans les processus cellulaires.

Biologie : Investigué pour ses effets sur la prolifération cellulaire et l'apoptose, en particulier dans les cellules cancéreuses.

Médecine : Se montre prometteur comme traitement de divers cancers, notamment le lymphome et le cancer de l'œsophage, ainsi que les infections virales telles que le virus respiratoire syncytial et la grippe

Industrie : Applications potentielles en médecine vétérinaire, en particulier pour le traitement des cancers canins.

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant la fonction d'export nucléaire de l'Exportine 1. Cette inhibition conduit à l'accumulation de protéines suppresseurs de tumeurs et d'autres protéines régulatrices dans le noyau, induisant ainsi l'apoptose et inhibant la prolifération cellulaire. Le composé perturbe également l'export nucléaire des protéines virales, inhibant ainsi la réplication virale .

Composés similaires :

Selinexor : Un autre inhibiteur sélectif de l'export nucléaire, utilisé principalement pour le traitement du myélome multiple et du lymphome diffus à grandes cellules B.

Unicité : Contrairement au Selinexor, qui est principalement utilisé en médecine humaine, le this compound a montré son efficacité dans le traitement des cancers canins, ce qui en fait un composé polyvalent en médecine humaine et vétérinaire .

Applications De Recherche Scientifique

Verdinexor has a wide range of scientific research applications:

Chemistry: Used as a tool to study nuclear export mechanisms and the role of Exportin 1 in cellular processes.

Biology: Investigated for its effects on cellular proliferation and apoptosis, particularly in cancer cells.

Medicine: Shows promise as a treatment for various cancers, including lymphoma and esophageal cancer, as well as viral infections like respiratory syncytial virus and influenza

Industry: Potential applications in veterinary medicine, particularly for treating canine cancers.

Comparaison Avec Des Composés Similaires

Selinexor: Another selective inhibitor of nuclear export, used primarily for treating multiple myeloma and diffuse large B-cell lymphoma.

Uniqueness: Unlike Selinexor, which is primarily used in human medicine, this compound has shown efficacy in treating canine cancers, making it a versatile compound in both human and veterinary medicine .

Propriétés

IUPAC Name |

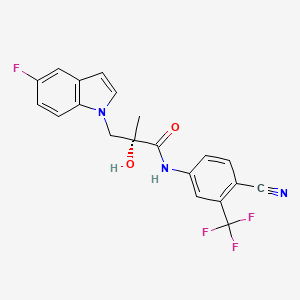

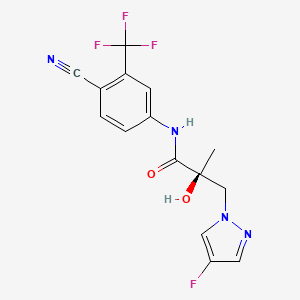

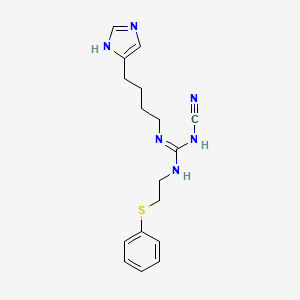

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F6N6O/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)16-26-10-30(29-16)6-4-15(31)28-27-14-3-1-2-5-25-14/h1-10H,(H,25,27)(H,28,31)/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAKEJZFFCECPN-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301022535 | |

| Record name | Verdinexor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392136-43-4 | |

| Record name | Verdinexor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392136434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verdinexor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Verdinexor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERDINEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85Q03215IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B611583.png)

![(2R)-2-[[(4S)-4-[(3R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B611590.png)

![2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-](/img/structure/B611602.png)

![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)